molecular formula C6H8N2O2S B1446655 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid CAS No. 1091908-73-4

2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid

Cat. No. B1446655
M. Wt: 172.21 g/mol
InChI Key: PXBAXKGUMCQOSV-UHFFFAOYSA-N
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Description

The compound “2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid” is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Tetracyclic compounds with thiazolidinone or thiazinone rings were synthesized, highlighting the potential of these compounds in chemical synthesis (Nakamori, Saito, & Kasai, 1988).
    • The synthesis of 2-thioxoimidazolines via the reaction of 1-unsubstituted 3-aminoquinoline-2,4-diones with isothiocyanates, showing the versatility of these compounds in producing new chemical structures (Prucková, Klásek, Lyčka, Mikšík, & Růžička, 2009).
  • Fluorescence Properties :

    • A study on the synthesis of a new fluorescent compound for selective determination of Co2+, indicating potential applications in chemical sensing (Li, 2013).
  • Molecular Rearrangement and Novel Compounds :

    • Research on the molecular rearrangement of certain compounds to form new indole and imidazolinone derivatives, which could be significant in the field of organic chemistry (Klásek, Lyčka, & Holčapek, 2007).
  • Antimicrobial Activity :

    • The synthesis and evaluation of antimicrobial activity of new compounds bearing the imidazo[2,1-b]thiazole moiety, suggesting potential applications in the development of new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
  • Tautomeric Forms and Structural Studies :

    • A study on the thiol–thione tautomeric forms recognition of certain compounds, which is important for understanding their chemical behavior and potential applications (Siwek, Wujec, Wawrzycka-Gorczyca, Dobosz, & Paneth, 2008).

Future Directions

Imidazole and its derivatives have found applications in diverse therapeutic areas . They are also used as a chiral auxiliary and ligand for asymmetric catalysis . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary , and imidazole derivatives could play a role in this.

properties

IUPAC Name

2-(3-methyl-2-sulfanylidene-1H-imidazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-8-4(2-5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBAXKGUMCQOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
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